Vigabatrin

Catalog No.
S546758
CAS No.
68506-86-5
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vigabatrin

CAS Number

68506-86-5

Product Name

Vigabatrin

IUPAC Name

4-aminohex-5-enoic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)

InChI Key

PJDFLNIOAUIZSL-UHFFFAOYSA-N

SMILES

Array

solubility

Freely soluble in water
Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane
9.66e+01 g/L

Synonyms

gamma Vinyl GABA, gamma Vinyl gamma Aminobutyric Acid, gamma-Vinyl-GABA, gamma-Vinyl-gamma-Aminobutyric Acid, Sabril, Sabrilex, Vigabatrin

Canonical SMILES

C=CC(CCC(=O)O)N

The exact mass of the compound Vigabatrin is 129.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 55.1 mg/mlfreely soluble in waterslightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane9.66e+01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vigabatrin (γ-vinyl-GABA) is a synthetic structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a specific, irreversible, mechanism-based (suicide) inhibitor of GABA transaminase (GABA-T) [1]. By covalently binding to the pyridoxal phosphate (PLP) cofactor at the enzyme's active site, it prevents the catabolism of GABA, leading to sustained, dose-dependent elevations in total intracellular and extracellular GABA concentrations [2]. Unlike lipophilic neuroactive compounds, vigabatrin is freely soluble in water (approximately 55.1 mg/mL) and maintains verified stability in aqueous formulations, making it a tractable precursor and pharmacological standard for in vitro enzyme kinetic assays, pharmacokinetic modeling, and in vivo neurochemical studies [1].

Substituting vigabatrin with other GABA-enhancing agents fundamentally alters the experimental mechanism and downstream neurochemical outcomes. While compounds like tiagabine elevate synaptic GABA by blocking the GAT-1 reuptake transporter, they do not inhibit GABA-T or significantly alter total tissue GABA pools [1]. Similarly, broad-spectrum agents like valproic acid exert only moderate, non-specific effects on GABA alongside multiple off-target mechanisms. Even among direct GABA-T inhibitors, gabaculine acts as a dual inhibitor of both GABA-T and GABA uptake, whereas vigabatrin is selective for GABA-T without disrupting reuptake transporters or binding to GABA receptors[2]. Furthermore, vigabatrin exhibits distinct tissue partitioning—accumulating up to fivefold higher in the retina than in the brain—making it the strictly required compound for modeling GABA-T-mediated visual field toxicities and specific retinal pharmacodynamics [1].

Absolute Specificity for GABA-T Without Reuptake Inhibition Interference

In comparative in vitro studies of GABA-T inhibitors, gabaculine and vigabatrin both irreversibly inhibit GABA-T. However, gabaculine acts as a potent dual inhibitor that also blocks GABA uptake transporters [1]. In contrast, vigabatrin acts as a suicide inhibitor of GABA-T without measurable affinity for GABA uptake transporters or GABAA/GABAB receptors, ensuring that observed elevations in GABA are strictly due to catabolic blockade rather than impaired synaptic clearance [1].

Evidence DimensionTarget selectivity (GABA-T vs. GABA uptake)
Target Compound DataVigabatrin: Selective GABA-T inhibition with no uptake blockade
Comparator Or BaselineGabaculine: Potent inhibition of both GABA-T and GABA uptake
Quantified DifferenceVigabatrin isolates catabolic inhibition; Gabaculine confounds catabolism with reuptake blockade
ConditionsIn vitro striatal tissue and synaptosomal preparations

For researchers isolating the specific effects of GABA catabolism, vigabatrin is the required choice to prevent confounding variables from reuptake transporter blockade.

Distinct Retinal Accumulation and Pharmacodynamic Partitioning

Vigabatrin and tiagabine both enhance GABAergic tone but exhibit drastically different tissue distribution profiles. In rodent models, vigabatrin concentrations accumulate up to fivefold higher in the retina compared to brain regions, reducing retinal GABA-T activity to 22% of control and elevating retinal GABA to 260% of baseline [1]. Conversely, tiagabine concentrations in the retina are up to 36% lower than in the brain and do not alter retinal GABA-T activity or GABA concentrations [1].

Evidence DimensionRetinal tissue accumulation and GABA elevation
Target Compound DataVigabatrin: 5x higher in retina vs brain; retinal GABA elevated to 260%
Comparator Or BaselineTiagabine: 36% lower in retina vs brain; no change in retinal GABA
Quantified Difference>5-fold differential in tissue partitioning and localized target engagement
ConditionsIn vivo pharmacokinetic/pharmacodynamic profiling (adult rats, 1-4 hours post-dosing)

Procurement of vigabatrin is strictly necessary for toxicological and pharmacokinetic studies modeling drug-induced visual field constriction and retinal GABAergic signaling.

Higher Sensitivity for Human Homodimeric GABA-T Over Bacterial Models

Vigabatrin demonstrates specific affinity for the human homodimeric form of GABA-T compared to bacterial multimeric forms. Kinetic assays reveal that the IC50 of vigabatrin for human GABA-T is 8.93 μM, whereas its IC50 for bacterial GABA-T is 631.3 μM [1]. This represents a 70-fold higher sensitivity for the human enzyme, a differential that expands to 202-fold when comparing monomeric forms, whereas gabaculine shows similar IC50 values (0.19-0.22 μM) across both species [1].

Evidence DimensionIC50 for human vs. bacterial GABA-T
Target Compound DataVigabatrin: 8.93 μM (human GABA-T)
Comparator Or BaselineVigabatrin: 631.3 μM (bacterial GABA-T)
Quantified Difference70-fold higher sensitivity for human GABA-T
ConditionsRecombinant enzyme kinetic assays (absence of 2-mercaptoethanol)

For high-throughput screening and translational drug design, vigabatrin serves as a species-specific benchmark for human GABA-T that cannot be accurately modeled using bacterial enzymes.

High Aqueous Solubility and Extended Formulation Stability

Unlike many traditional antiepileptic drugs (e.g., carbamazepine, phenytoin) which suffer from poor aqueous solubility, vigabatrin is freely soluble in water (approximately 55.1 mg/mL) with a hydrophilic partition coefficient (logP = -1.96) [2]. Furthermore, analytical HPLC testing confirms that aqueous vigabatrin solutions maintain 95.0–105.0% of their active pharmaceutical ingredient stability for up to 48 hours at 2–8°C, remaining completely free of visible particulates or organic degradation impurities[1].

Evidence DimensionAqueous solubility and solution stability
Target Compound DataVigabatrin: 55.1 mg/mL solubility; 100% stability for 48h at 2-8°C
Comparator Or BaselineStandard lipophilic AEDs (e.g., Carbamazepine): <0.2 mg/mL aqueous solubility
Quantified Difference>275-fold higher aqueous solubility with verified multi-day cold storage stability
ConditionsHPLC analysis of reconstituted powder in aqueous media over 48 hours

High water solubility and verified solution stability make vigabatrin easy to formulate for in vivo dosing, continuous infusion models, and complex in vitro assay media without requiring harsh organic solvents.

In Vitro Neurochemical Assays and GABA-T Kinetic Modeling

Due to its specificity for GABA-T over GABA reuptake transporters and its 70-fold higher sensitivity for human homodimeric GABA-T compared to bacterial models, vigabatrin is the required standard for high-throughput screening assays and structural biology studies targeting human GABA catabolism [2].

Ocular Toxicity and Retinal Pharmacodynamic Modeling

Because vigabatrin partitions into the retina at concentrations fivefold higher than in the brain—reducing local GABA-T activity to 22% of baseline—it is the strictly required procurement choice for in vivo research modeling drug-induced visual field constriction and retinal GABAergic signaling [1].

Aqueous-Based In Vivo Microdialysis and Continuous Infusion Studies

Vigabatrin's aqueous solubility (55.1 mg/mL) and verified 48-hour stability in cold aqueous solutions make it a highly processable choice for complex formulation in continuous microdialysis, osmotic pump infusions, and liquid dosing regimens without the need for harsh organic solvents [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone/water
White to off-white powde

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 Da

Monoisotopic Mass

129.078978594 Da

Heavy Atom Count

9

LogP

-1.96
-2.16 (LogP)
log Kow = -2.16
log Kow = -1.96 at physiologic pH
0.1

Appearance

Solid powder

Melting Point

171-176C
209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR120KRT6K

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vigabratin is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Vigabatrin is indicated as adjunctive therapy in the treatment of refractory complex partial seizures in patients 2 years of age and older who have had inadequate responses to multiple previous treatments (i.e. not to be used for first-line therapy). It is also indicated as monotherapy in the treatment of infantile spasms in patients between 1 month and 2 years of age for whom the potential benefits outweigh the risk of vision loss.
Kigabeq is indicated in infants and children from 1 month to less than 7 years of age for: Treatment in monotherapy of infantile spasms (West's syndrome). Treatment in combination with other antiepileptic medicinal products for patients with resistant partial epilepsy (focal onset seizures) with or without secondary generalisation, that is where all other appropriate medicinal product combinations have proved inadequate or have not been tolerated.
Treatment of epilepsy
Vigabatrin was first synthesized in 1974 as a treatment for seizures. Clinical trials started in Europe in 1979 and the United States in 1980. These trials led to the approval of vigabatrin for the general public in the UK in 1989. Initially, the drug was most commonly prescribed for infantile spasms and refractory complex partial seizures. However, officials raised concerns about its safety in 1997 despite its efficacy, citing the increased incidence of peripheral vision loss in patients receiving vigabatrin. After a series of studies, the FDA approved vigabatrin in 2009 for the treatment of infantile spasms as a single drug and refractory complex partial seizures as an additional drug to other anti-epileptic drugs. Given the potential risks of visual loss, the approval comes with a supplemental "Risk Evaluation and Mitigation Strategy." The International Tuberous Sclerosis Complex (TSC) Consensus Group recommends vigabatrin as the first-line therapy for treating infantile spasms associated with tuberous sclerosis complex. A systematic review and meta-analysis found that vigabatrin is less effective than hormonal monotherapy (ACTH or steroids) for treating infantile epileptic spasms syndrome in patients with non-tuberous sclerosis complex etiologies. However, vigabatrin is more effective for infantile epileptic spasms syndrome in patients with tuberous sclerosis complex (TSC), making it the first-line medication for these patients.

Livertox Summary

Vigabatrin is a GABA derivative that is used in combination with other agents as therapy of refractory complex partial seizures and as monotherapy for infantile spasms. Vigabatrin is associated with a paradoxical decrease in serum enzyme levels during therapy, explained by its direct inhibition of aminotransferase activity. Vigabatrin has not been convincingly linked to cases of clinically apparent liver injury, but was linked to a fatal case of Reye syndrome in a child with severe developmental delay.

Drug Classes

Breast Feeding; Lactation; Anticonvulsants; GABA Agents
Anticonvulsants

Therapeutic Uses

Anticonvulsants; Enzyme Inhibitors; GABA Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Vigabatrin is included in the database.
Sabril is indicated as adjunctive therapy for adults and pediatric patients 10 years of age and older with refractory complex partial seizures who have inadequately responded to several alternative treatments and for whom the potential benefits outweigh the risk of vision loss. Sabril is not indicated as a first line agent for complex partial seizures. /Included in US product label/
Sabril is indicated as monotherapy for pediatric patients with infantile spasms 1 month to 2 years of age for whom the potential benefits outweigh the potential risk of vision loss. /Included in US product label/

Pharmacology

Vigabatrin is an antiepileptic agent chemically unrelated to other anticonvulsants. Vigabatrin prevents the metabolism of GABA by irreversibly inhibiting GABA transaminase (GABA-T). As vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), its duration of effect is thought to be dependent on the rate of GABA-T re-synthesis rather than on the rate of drug elimination.[L13616]

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N03AG04
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AG - Fatty acid derivatives
N03AG04 - Vigabatrin

Mechanism of Action

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T).
Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Aminotransferase [EC:2.6.1.-]
ABAT [HSA:18] [KO:K13524]

Vapor Pressure

4.18X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

68506-86-5
60643-86-9

Absorption Distribution and Excretion

Absorption following oral administration is essentially complete. The Tmax is approximately 2.5 hours in infants (5m - 2y) and 1 hour in all other age groups.
Approximately 95% of the drug is eliminated in the urine within 72 hours of administration, of which ~80% is unchanged parent drug.
Vigabatrin is widely distributed throughout the body with a mean steady-state volume of distribution of 1.1 L/kg.
The oral clearance of vigabatrin is 2.4 L/h for infants (5m - 2y), 5.1 L/h for children (3y - 9y), 5.8 L/h for adolescents (10y - 16y), and 7 L/h for adults.
Drug transporters in various tissues, such as intestine, kidney, liver and brain, are recognized as important mediators of absorption, distribution, metabolism and excretion of drug substances. This review gives a current status on the transporter(s) mediating the absorption, distribution, metabolism and excretion properties of the anti-epileptic drug substance vigabatrin. For orally administered drugs, like vigabatrin, the absorption from the intestine is a prerequisite for the bioavailability. Therefore, transporter(s) involved in the intestinal absorption of vigabatrin in vitro and in vivo are discussed in detail. Special focus is on the contribution of the proton-coupled amino acid transporter 1 (PAT1) for intestinal vigabatrin absorption. Furthermore, the review gives an overview of the pharmacokinetic parameters of vigabatrin across different species and drug-food and drug-drug interactions involving vigabatrin.
The aims were to determine blood-brain barrier penetration and brain extracellular pharmacokinetics for the anticonvulsant vigabatrin (VGB; gamma-vinyl-gamma-aminobutyric acid) in brain extracellular fluid and plasma from severe traumatic brain injury (TBI) patients, and to measure the response of gamma-aminobutyric acid (GABA) concentration in brain extracellular fluid. Severe TBI patients (n = 10) received VGB (0.5 g enterally, every 12 hr). Each patient had a cerebral microdialysis catheter; two patients had a second catheter in a different region of the brain. Plasma samples were collected 0.5 hr before and 2, 4 and 11.5 hr after the first VGB dose. Cerebral microdialysis commenced before the first VGB dose and continued through at least three doses of VGB. Controls were seven severe TBI patients with microdialysis, without VGB. After the first VGB dose, the maximum concentration of VGB (Cmax) was 31.7 (26.9-42.6) umol/L (median and interquartile range for eight patients) in plasma and 2.41 (2.03-5.94) umol/L in brain microdialysates (nine patients, 11 catheters), without significant plasma-brain correlation. After three doses, median Cmax in microdialysates increased to 5.22 (4.24-7.14) umol/L (eight patients, 10 catheters). Microdialysate VGB concentrations were higher close to focal lesions than in distant sites. Microdialysate GABA concentrations increased modestly in some of the patients after VGB administration. Vigabatrin, given enterally to severe TBI patients, crosses the blood-brain barrier into the brain extracellular fluid, where it accumulates with multiple dosing. Pharmacokinetics suggest delayed uptake from the blood.
/MILK/ Vigabatrin distributes into milk, probably in small amounts.
The aim of the study was to investigate the intestinal transport mechanisms responsible for vigabatrin absorption in rats by developing a population pharmacokinetic (PK) model of vigabatrin oral absorption. The PK model was used to investigate whether vigabatrin absorption was carrier-mediated and if the proton-coupled amino acid transporter 1 (PAT1) was involved in the absorption processes. Vigabatrin (0.3-300 mg/kg) was administered orally or intravenously to Sprague Dawley rats in the absence or presence of PAT1-ligands l-proline, l-tryptophan or sarcosine. The PK profiles of vigabatrin were described by mechanistic non-linear mixed effects modelling, evaluating PAT1-ligands as covariates on the PK parameters with a full covariate modelling approach. The oral absorption of vigabatrin was adequately described by a Michaelis-Menten type saturable absorption. Using a Michaelis constant of 32.8 mM, the model estimated a maximal oral absorption rate (Vmax) of 64.6mmol/min and dose-dependent bioavailability with a maximum of 60.9%. Bioavailability was 58.5-60.8% at 0.3-30 mg/kg doses, but decreased to 46.8% at 300 mg/kg. Changes in oral vigabatrin PK after co-administration with PAT1-ligands was explained by significant increases in the apparent Michaelis constant. Based on the mechanistic model, a high capacity low affinity carrier is proposed to be involved in intestinal vigabatrin absorption. PAT1-ligands increased the Michaelis constant of vigabatrin after oral co-administration indicating that this carrier could be PAT1.
For more Absorption, Distribution and Excretion (Complete) data for Vigabatrin (10 total), please visit the HSDB record page.

Metabolism Metabolites

Vigabatrin is not metabolized to any significant extent.
Vigabatrin is not significantly metabolized ... .
Almost no metabolic transformation. Does not induce the hepatic cytochrome P450 system. Route of Elimination: Eliminated primarily through renal excretion as unchanged drugs (80%). Half Life: Neonates, 50 mg/kg = 7.5 ± 2.1 hours (due to reduced renal function); Infants = 5.7 hours; Adults = 7.5 hours; Elderly = 12 - 13 hours

Wikipedia

Vigabatrin

FDA Medication Guides

SABRIL
VIGABATRIN
FOR SOLUTION;ORAL
TABLET;ORAL
LUNDBECK PHARMS LLC
10/20/2021
VIGAFYDE
VIGABATRIN
ORAL;SOLUTION
PYROS PHARMACEUTICALS, INC
09/03/2025

Drug Warnings

/BOXED WARNING/ WARNING: PERMANENT VISION LOSS. Sabril can cause permanent bilateral concentric visual field constriction, including tunnel vision that can result in disability. In some cases, Sabril also can damage the central retina and may decrease visual acuity. The onset of vision loss from Sabril is unpredictable, and can occur within weeks of starting treatment or sooner, or at any time after starting treatment, even after months or years. Symptoms of vision loss from Sabril are unlikely to be recognized by patients or caregivers before vision loss is severe. Vision loss of milder severity, while often unrecognized by the patient or caregiver, can still adversely affect function. The risk of vision loss increases with increasing dose and cumulative exposure, but there is no dose or exposure known to be free of risk of vision loss. Vision assessment is recommended at baseline (no later than 4 weeks after starting Sabril), at least every 3 months during therapy, and about 3 to 6 months after the discontinuation of therapy. Once detected, vision loss due to Sabril is not reversible. It is expected that, even with frequent monitoring, some patients will develop severe vision loss. Consider drug discontinuation, balancing benefit and risk, if visual loss is documented. Risk of new or worsening vision loss continues as long as Sabril is used. It is possible that vision loss can worsen despite discontinuation of Sabril. Because of the risk of vision loss, Sabril should be withdrawn from patients with refractory complex partial seizures who fail to show substantial clinical benefit within 3 months of initiation and within 2-4 weeks of initiation for patients with infantile spasms, or sooner if treatment failure becomes obvious. Patient response to and continued need for Sabril should be periodically reassessed. Sabril should not be used in patients with, or at high risk of, other types of irreversible vision loss unless the benefits of treatment clearly outweigh the risks. Sabril should not be used with other drugs associated with serious adverse ophthalmic effects such as retinopathy or glaucoma unless the benefits clearly outweigh the risks. Use the lowest dosage and shortest exposure to Sabril consistent with clinical objectives. Because of the risk of permanent vision loss, Sabril is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS) called the Vigabatrin REMS Program
Visual field defects, including permanent vision loss, have been reported in infants, children, and adults receiving vigabatrin. Based on clinical studies in adults, bilateral concentric visual field constriction ranging in severity from mild to severe may occur in 30% or more of patients receiving the drug. Severe cases may be characterized by tunnel vision to within 10 degrees of visual fixation, which can lead to disability. In some cases, vigabatrin can also damage the central retina and decrease visual acuity. Because vision assessment may be difficult in infants and children, the frequency and extent of vision loss is poorly characterized in such patients; therefore, the understanding of the risk is mainly based on adult experience with the drug. The possibility that vigabatrin-induced vision loss may be more common, more severe, or have more functional consequences in infants and children than in adults cannot be excluded.
The onset and progression of vision loss with vigabatrin are unpredictable and can occur within weeks of beginning treatment or sooner or at any time after starting therapy, even after months or years. In addition, vision loss may develop or worsen precipitously between vision assessments. Symptoms of vigabatrin-associated vision loss are unlikely to be recognized by patients or caregivers before the impairment is severe. Vision loss of milder severity that is often unrecognized by the patient or caregiver can still adversely affect function. Once detected, vigabatrin-induced visual field defects are irreversible and will not improve even after the drug is discontinued. In addition, it is possible that further impairment of vision may occur following drug discontinuance. Risk of vision loss increases with increasing dosages and cumulative exposure to vigabatrin; however, no dosage or exposure to the drug is known to be free of the risk of vision loss. Some studies have suggested that smoking, age, and male gender are possible risk factors for developing visual field defects.
In patients with infantile spasms, vigabatrin therapy should be withdrawn if a substantial clinical benefit is not observed within 2-4 weeks of initiating the drug. If, in the clinical judgment of the prescribing clinician, evidence of treatment failure becomes obvious earlier than 2-4 weeks, vigabatrin treatment should be discontinued at that time.
For more Drug Warnings (Complete) data for Vigabatrin (25 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of vigabatrin is approximately 5.7 hours for infants (5m - 2y), 6.8 hours for children (3y - 9y), 9.5 hours for adolescents (10y - 16y), and 10.5 h for adults.
The terminal half-life of vigabatrin is about 5.7 hours for infants (5 months - 2 years), 9.5 hours for children (10 years - 16 years), and 10.5 hours for adults.

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The reaction of 1,4-dichloro-2-butene with diethyl malonate in the presence of sodium ethoxide as catalyst in refluxing ethanol gives 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane, which is converted into 3-carboxamido-5-vinyl-2-pyrrolidone by reaction with gaseous ammonia in DMF. This compound is treated with HCl in refluxing acetic acid to yield vigabatrin.
Preparation: B. W. Metcalf, M. Jung, United States of America patent 3960927 (1976 to Richardson-Merrell).

Clinical Laboratory Methods

HPLC determination in plasma and urine.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store at 20 to 25 °C (68 to 77 °F).

Interactions

Sabril may moderately increase the Cmax of clonazepam resulting in an increase of clonazepam-associated adverse reactions.
Based on population pharmacokinetic modeling, concurrent administration of vigabatrin and rufinamide appears to be associated with a slight to moderate decrease in mean steady-state plasma concentrations of rufinamide (ranging from a decrease of approximately 14-15% in adults to a decrease of approximately 30% in children). Although the clinical importance of this potential interaction remains to be established, some clinicians recommend careful patient monitoring when either anticonvulsant is initiated or discontinued; rufinamide dosage adjustment should be considered if clinically necessary.
In controlled clinical studies, concomitant administration of phenytoin and vigabatrin resulted in moderate reductions (averaging 16-20%) in total plasma phenytoin concentrations, probably due to induction of CYP2C9. In a pharmacokinetic study evaluating a possible interaction between vigabatrin and phenytoin, mean plasma phenytoin concentrations fell by 23% during the fifth week of concurrent administration. Such reductions may be of little clinical importance, and phenytoin dosage adjustments are not routinely required; however, phenytoin dosage adjustment should be considered if clinically indicated.
In a study in healthy individuals, concomitant administration of vigabatrin (1.5 g twice daily) with clonazepam (0.5 mg) did not affect plasma concentrations of vigabatrin; however, mean peak plasma clonazepam concentrations increased by 30% and mean time to peak clonazepam concentrations decreased by 45%, which may increase the risk of clonazepam-associated adverse effects. In another study in healthy individuals, vigabatrin did not appear to potentiate the CNS effects of clonazepam during concurrent administration.
For more Interactions (Complete) data for Vigabatrin (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Chiron C. Stiripentol and vigabatrin current roles in the treatment of epilepsy. Expert Opin Pharmacother. 2016 Jun;17(8):1091-101. doi: 10.1517/14656566.2016.1161026. Epub 2016 Mar 17. Review. PubMed PMID: 26933940.
2: O'Callaghan FJ, Edwards SW, Alber FD, Hancock E, Johnson AL, Kennedy CR, Likeman M, Lux AL, Mackay M, Mallick AA, Newton RW, Nolan M, Pressler R, Rating D, Schmitt B, Verity CM, Osborne JP; participating investigators. Safety and effectiveness of hormonal treatment versus hormonal treatment with vigabatrin for infantile spasms (ICISS): a randomised, multicentre, open-label trial. Lancet Neurol. 2017 Jan;16(1):33-42. doi: 10.1016/S1474-4422(16)30294-0. Epub 2016 Nov 10. PubMed PMID: 27838190.
3: Ko A, Youn SE, Chung HJ, Kim SH, Lee JS, Kim HD, Kang HC. Vigabatrin and high-dose prednisolone therapy for patients with West syndrome. Epilepsy Res. 2018 Sep;145:127-133. doi: 10.1016/j.eplepsyres.2018.06.013. Epub 2018 Jun 23. PubMed PMID: 29966811.
4: Tolbert D, Reid S, Harris S, Bekersky I. Vigabatrin Lacks Proarrhythmic Potential: Results from a Thorough QT/QTc Study in Healthy Volunteers. Clin Ther. 2017 Aug;39(8):1639-1648. doi: 10.1016/j.clinthera.2017.06.006. Epub 2017 Jun 28. PubMed PMID: 28668627.
5: Jackson MC, Jafarpour S, Klehm J, Thome-Souza S, Coughlin F, Kapur K, Loddenkemper T. Effect of vigabatrin on seizure control and safety profile in different subgroups of children with epilepsy. Epilepsia. 2017 Sep;58(9):1575-1585. doi: 10.1111/epi.13836. Epub 2017 Jul 10. PubMed PMID: 28691157.
6: Hussain SA, Tsao J, Li M, Schwarz MD, Zhou R, Wu JY, Salamon N, Sankar R. Risk of vigabatrin-associated brain abnormalities on MRI in the treatment of infantile spasms is dose-dependent. Epilepsia. 2017 Apr;58(4):674-682. doi: 10.1111/epi.13712. Epub 2017 Feb 23. PubMed PMID: 28230253.
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